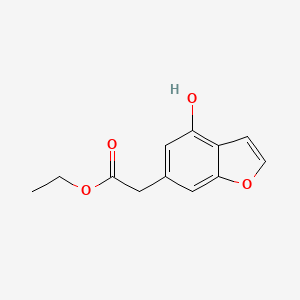
1-(2-(Trifluoromethoxy)phenyl)ethanol
Vue d'ensemble
Description
1-(2-(Trifluoromethoxy)phenyl)ethanol, also known as TFPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a colorless liquid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
- Synthesis of Benzyl Ethers: Kevin W. C. Poon and G. Dudley (2006) explored the use of 2-benzyloxy-1-methylpyridinium triflate as a stable, neutral organic salt for converting alcohols into benzyl ethers upon warming, demonstrating good to excellent yields across a wide range of alcohols (Poon & Dudley, 2006).
- Hydroalkoxylation of Allenes: Zhibin Zhang and R. Widenhoefer (2008) reported on gold(I)-catalyzed intermolecular allene hydroalkoxylation, effective for various substituted allenes and alcohols, including 1-phenyl-1,2-butadiene and 2-phenyl-1-ethanol, achieving high yields as single regio- and stereoisomers (Zhang & Widenhoefer, 2008).
Pharmaceutical Intermediates
- Asymmetric Reduction for Drug Synthesis: Ying Chen et al. (2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells, achieving excellent enantioselectivity. This process is significant for the pharmaceutical synthesis of chemokine CCR5 antagonists (Chen et al., 2019).
Material Science
- Development of Chitosan Films: I. Zarandona et al. (2020) investigated the development of chitosan films with 2-phenyl ethanol for controlled release applications. The inclusion complexes with cyclodextrins prepared within these films aimed at stabilizing and controlling the release of 2-phenyl ethanol, showcasing the material's potential in packaging and fragrance release applications (Zarandona et al., 2020).
Mécanisme D'action
Target of Action
It’s known that compounds with similar structures often interact with proteins or enzymes at the benzylic position .
Mode of Action
Based on its structure, it’s plausible that it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Compounds with similar structures are known to participate in reactions at the benzylic position, which can influence various biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-(Trifluoromethoxy)phenyl)ethanol . For instance, the compound should be stored in a cool place and kept away from strong oxidizing agents for stability .
Analyse Biochimique
Biochemical Properties
It is known that the trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .
Molecular Mechanism
It is known that the trifluoromethoxy group can facilitate the trifluoromethoxylation reaction, making CF3O-containing compounds more accessible
Temporal Effects in Laboratory Settings
The compound is stable under recommended storage conditions and is kept away from strong oxidizing agents
Propriétés
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOXLMRGAQEYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
910442-37-4 | |
| Record name | 910442-37-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2919726.png)

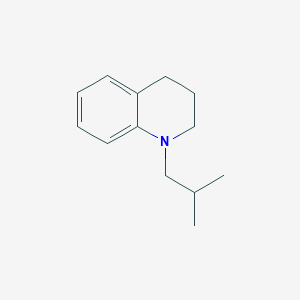
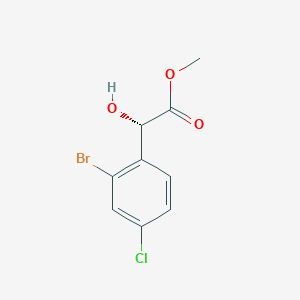
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2919731.png)
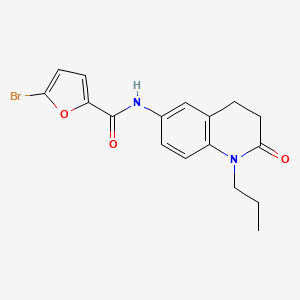
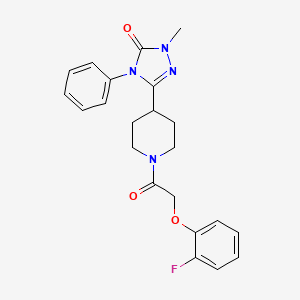
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2919740.png)
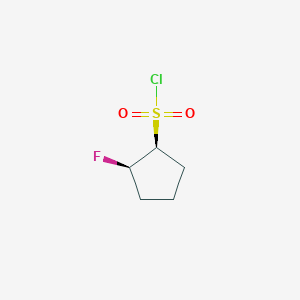
![N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2919742.png)
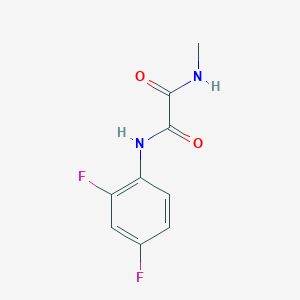
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2919746.png)
![1-benzyl-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919747.png)
